molecular formula C10H12ClNO B13042775 1-Amino-1-(3-chloro-4-methylphenyl)acetone

1-Amino-1-(3-chloro-4-methylphenyl)acetone

Cat. No.: B13042775
M. Wt: 197.66 g/mol
InChI Key: GQXHBFQYWSESEQ-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

1-Amino-1-(3-chloro-4-methylphenyl)acetone can be compared with other similar compounds, such as:

Biological Activity

1-Amino-1-(3-chloro-4-methylphenyl)acetone is an organic compound with significant potential in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 199.66 g/mol
  • Structural Features : The compound features an amino group, a chloro substituent on a phenyl ring, and an acetone moiety, which contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These values indicate that the compound has a potent antibacterial effect, with complete bacterial death observed within 8 hours in some cases .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated potential anticancer activity. Preliminary studies have indicated its effectiveness against various cancer cell lines, suggesting that it may interact with specific molecular targets involved in cancer progression.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Protein Interaction : The amino group facilitates hydrogen bonding with target proteins, potentially altering their function.
  • Lipophilicity : The presence of chloro and methyl groups enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation involving 248 synthesized monomeric alkaloids demonstrated that derivatives similar to this compound exhibited significant antibacterial properties against both S. aureus and E. coli, with varying MIC values across different derivatives .
  • Anticancer Screening : Research focusing on various synthetic analogs of the compound found that certain modifications led to enhanced cytotoxicity against specific cancer cell lines, indicating a structure-activity relationship that warrants further exploration .

Comparative Analysis with Similar Compounds

A comparative analysis shows how this compound stands against structurally similar compounds:

Compound NameKey FeaturesAntimicrobial Activity
3-ChloroanilineAmino group on chloro-substituted benzeneModerate
4-MethylphenylacetoneLacks halogen substituentsLow
2-Amino-4-chlorophenolExhibits phenolic propertiesHigh

This table illustrates the unique position of this compound in terms of its biological activity compared to other compounds.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-amino-1-(3-chloro-4-methylphenyl)propan-2-one

InChI

InChI=1S/C10H12ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,10H,12H2,1-2H3

InChI Key

GQXHBFQYWSESEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)C)N)Cl

Origin of Product

United States

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